molecular formula C60H94O26 B12376205 ciwujianoside C2

ciwujianoside C2

Cat. No.: B12376205
M. Wt: 1231.4 g/mol
InChI Key: NPCYPPUNOYDHKT-OIXCVWSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of ciwujianoside C2 in Acanthopanax senticosus involves the mevalonate pathway, starting from acetyl-CoA. Key enzymes such as cytochrome P450 and uridine diphosphate glycosyltransferase play crucial roles in the formation of triterpenoid saponins .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from the roots and stems of Acanthopanax senticosus. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ciwujianoside C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and glycosyl donors for glycosylation reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various glycosylated and acetylated derivatives of this compound, which may exhibit different biological activities .

Mechanism of Action

Ciwujianoside C2 exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Ciwujianoside C2 is part of a family of triterpenoid saponins found in Acanthopanax senticosus. Similar compounds include:

  • Ciwujianoside B
  • Ciwujianoside C1
  • Ciwujianoside D1
  • Chiisanoside

Compared to these compounds, this compound has unique glycosylation patterns and acetylation, which may contribute to its distinct biological activities .

Properties

Molecular Formula

C60H94O26

Molecular Weight

1231.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C60H94O26/c1-24-12-17-60(55(75)86-53-46(73)42(69)39(66)31(81-53)22-78-50-47(74)43(70)48(32(82-50)23-76-27(4)61)84-51-44(71)40(67)36(63)25(2)79-51)19-18-58(8)28(29(60)20-24)10-11-34-57(7)15-14-35(56(5,6)33(57)13-16-59(34,58)9)83-54-49(38(65)30(62)21-77-54)85-52-45(72)41(68)37(64)26(3)80-52/h10,25-26,29-54,62-74H,1,11-23H2,2-9H3/t25-,26-,29-,30-,31+,32+,33-,34+,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57-,58+,59+,60-/m0/s1

InChI Key

NPCYPPUNOYDHKT-OIXCVWSCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)O)O)O)COC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)COC(=O)C)O)O)O

Origin of Product

United States

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